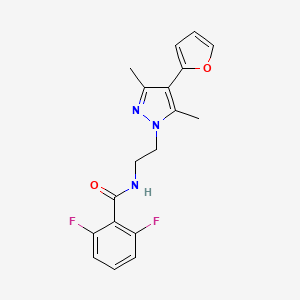

2,6-difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O2/c1-11-16(15-7-4-10-25-15)12(2)23(22-11)9-8-21-18(24)17-13(19)5-3-6-14(17)20/h3-7,10H,8-9H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTMFHWKJIRHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=C(C=CC=C2F)F)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2,6-Difluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H17F2N3O3. Its structure includes a benzamide core substituted with a difluorophenyl group and a furan-containing pyrazole derivative. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of anti-inflammatory and anticancer effects. Below are detailed findings from various studies:

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. These compounds have shown promising results in inhibiting the proliferation of cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.0 | Induction of apoptosis |

| Compound B | HeLa | 10.5 | Inhibition of cell cycle |

| Compound C | A549 | 12.0 | Modulation of signaling pathways |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. In vitro studies suggest that these compounds may induce apoptosis and inhibit cell cycle progression through various pathways, including the modulation of cancer-related signaling pathways.

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Research indicates that it can reduce inflammation markers in vitro.

| Study | Model | Result |

|---|---|---|

| Study on cytokine release | Human macrophages | Decreased IL-6 and TNF-alpha levels |

| In vivo model with carrageenan | Rat paw edema model | Significant reduction in edema |

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Case Studies

A recent study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related pyrazole derivatives. Among these derivatives, one compound exhibited significant activity against Mycobacterium tuberculosis with an IC50 value comparable to first-line TB drugs . This highlights the potential for further development in infectious disease applications.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary docking studies suggest that it interacts with specific protein targets involved in cancer progression and inflammation. These interactions may include:

- Inhibition of Kinases : Targeting kinases involved in cell signaling pathways.

- Modulation of Apoptotic Pathways : Enhancing apoptotic signals in cancer cells.

- Cytokine Modulation : Reducing pro-inflammatory cytokines.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and calculated molecular properties of the target compound with structurally related molecules from literature:

Key Observations :

- The ethylbenzamide linkage may enhance flexibility compared to rigid methanone derivatives .

- Bromo-Substituted Analog : The bromine atom at the pyrazole 4-position increases molecular weight and offers a site for nucleophilic substitution, enabling further derivatization.

- Benzothiazole Derivative : The benzothiazole core and diethylamino group enhance lipophilicity and metabolic stability, making it more suited for central nervous system targets.

Hypothetical Pharmacological Profiles

- Target Compound : The furan and pyrazole moieties may synergize to inhibit enzymes like COX-2 or kinases (e.g., JAK3), though experimental validation is needed.

- Bromo-Substituted Analog : The bromine atom could confer antibacterial activity via halogen bonding, as seen in quinolone antibiotics.

- Benzothiazole Derivative : The benzothiazole scaffold is associated with anticancer activity (e.g., tubulin polymerization inhibition), suggesting a divergent therapeutic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.